molecular formula C16H11IN2O B14256635 6-{[(5-Iodoquinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one CAS No. 207922-23-4

6-{[(5-Iodoquinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B14256635
CAS No.: 207922-23-4
M. Wt: 374.17 g/mol
InChI Key: OKQMVDSIDZRSCB-UHFFFAOYSA-N
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Description

6-{[(5-Iodoquinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes a quinoline moiety and a cyclohexa-2,4-dien-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(5-Iodoquinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one typically involves the condensation of 5-iodoquinoline-8-amine with cyclohexa-2,4-dien-1-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-{[(5-Iodoquinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, hydroquinones, and substituted cyclohexa-2,4-dien-1-one compounds.

Scientific Research Applications

6-{[(5-Iodoquinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[(5-Iodoquinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 6-{[(5-Methylquinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one
  • 6-{[(5-Chloroquinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one
  • 6-{[(5-Bromoquinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one

Uniqueness

The uniqueness of 6-{[(5-Iodoquinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one lies in its iodine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the iodine atom enhances its potential as a radiolabeled compound for imaging and therapeutic applications .

Properties

CAS No.

207922-23-4

Molecular Formula

C16H11IN2O

Molecular Weight

374.17 g/mol

IUPAC Name

2-[(5-iodoquinolin-8-yl)iminomethyl]phenol

InChI

InChI=1S/C16H11IN2O/c17-13-7-8-14(16-12(13)5-3-9-18-16)19-10-11-4-1-2-6-15(11)20/h1-10,20H

InChI Key

OKQMVDSIDZRSCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C3C(=C(C=C2)I)C=CC=N3)O

Origin of Product

United States

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